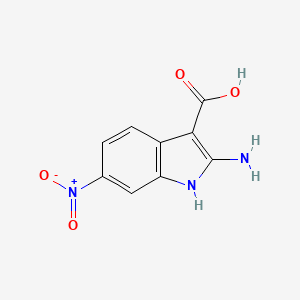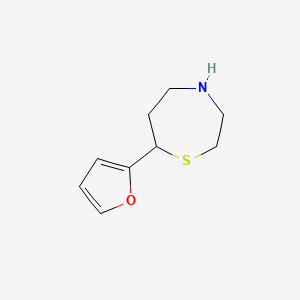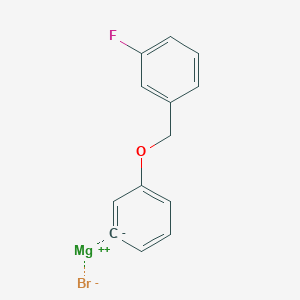![molecular formula C13H28N2Si B12638689 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile CAS No. 919789-36-9](/img/structure/B12638689.png)
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile typically involves the reaction of heptanenitrile with propan-2-yl(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Propan-2-yl)(trimethylsilyl)amino]hexanenitrile
- 2-[(Propan-2-yl)(trimethylsilyl)amino]octanenitrile
- 2-[(Propan-2-yl)(trimethylsilyl)amino]nonanenitrile
Uniqueness
2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
919789-36-9 |
|---|---|
Fórmula molecular |
C13H28N2Si |
Peso molecular |
240.46 g/mol |
Nombre IUPAC |
2-[propan-2-yl(trimethylsilyl)amino]heptanenitrile |
InChI |
InChI=1S/C13H28N2Si/c1-7-8-9-10-13(11-14)15(12(2)3)16(4,5)6/h12-13H,7-10H2,1-6H3 |
Clave InChI |
UIDWJNDRUZXVDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#N)N(C(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


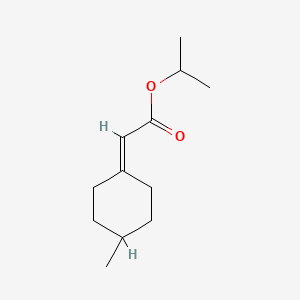
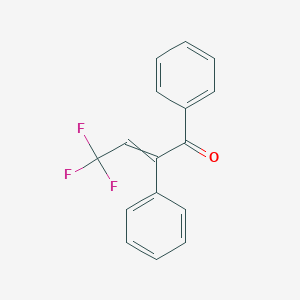
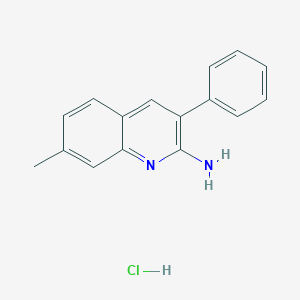

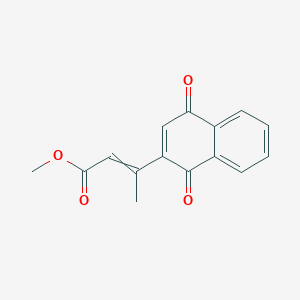
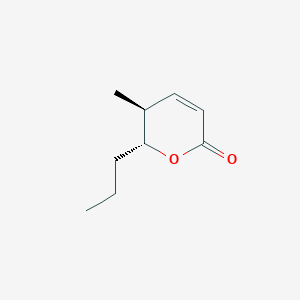
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
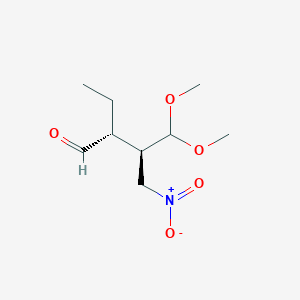
methanone](/img/structure/B12638649.png)
